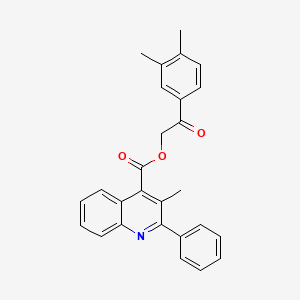
6,8-Dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-(2-methylpropyl)-9H-xanthene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-ジヒドロキシ-2,2,4,4-テトラメチル-7-(3-メチルブタノイル)-9-(2-メチルプロピル)-9H-キサンテン-1,3-ジオンは、キサンテンファミリーに属する複雑な有機化合物です。この化合物は、複数のヒドロキシル基とアルキル置換基を含むそのユニークな構造によって特徴付けられます。
準備方法
合成経路と反応条件
6,8-ジヒドロキシ-2,2,4,4-テトラメチル-7-(3-メチルブタノイル)-9-(2-メチルプロピル)-9H-キサンテン-1,3-ジオンの合成は、通常、多段階有機反応を伴います。一般的な方法の1つは、適切なキサンテン誘導体と特定のアルキル化剤を制御された条件下で縮合させることです。反応条件には、ルイス酸などの触媒の使用や、反応を促進するためのジクロロメタンまたはエタノールなどの溶媒の使用が必要になることがよくあります。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が含まれる場合があります。このプロセスには、再結晶またはクロマトグラフィーによる精製などのステップが含まれており、不純物を除去して目的の生成物を得ることができます。
化学反応の分析
反応の種類
6,8-ジヒドロキシ-2,2,4,4-テトラメチル-7-(3-メチルブタノイル)-9-(2-メチルプロピル)-9H-キサンテン-1,3-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するように酸化できます。
還元: カルボニル基は、アルコールに還元できます。
置換: アルキル基は、求核置換反応を通じて他の官能基と置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムまたは三酸化クロムなどの酸化剤、還元のための水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が含まれます。置換反応には、塩基性または酸性条件下でアルキルハライドまたはスルホン酸などの試薬が含まれる場合があります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化により、対応するケトンまたはアルデヒドが生成される可能性があり、カルボニル基の還元によりアルコールが生成される可能性があります。
科学的研究の応用
6,8-ジヒドロキシ-2,2,4,4-テトラメチル-7-(3-メチルブタノイル)-9-(2-メチルプロピル)-9H-キサンテン-1,3-ジオンには、次のような多くの科学研究における応用があります。
化学: 有機合成における試薬として、より複雑な分子の合成のための前駆体として使用されます。
生物学: 抗酸化作用や抗菌作用などの潜在的な生物活性について調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について研究されています。
工業: 染料、顔料、その他の工業用化学品の開発に使用されています。
作用機序
6,8-ジヒドロキシ-2,2,4,4-テトラメチル-7-(3-メチルブタノイル)-9-(2-メチルプロピル)-9H-キサンテン-1,3-ジオンの作用機序は、特定の分子標的および経路との相互作用を伴います。たとえば、その抗酸化作用は、フリーラジカルを捕捉し、酸化ストレスを阻害する能力によるものと考えられます。この化合物は、細胞シグナル伝達経路と相互作用して、炎症反応の調節や癌細胞のアポトーシス誘導などの生物学的効果を発揮することもあります。
類似化合物との比較
類似化合物
キサンテン: 蛍光特性で知られるキサンテンファミリーの母体化合物。
フルオレセイン: さまざまな用途で蛍光染料として広く使用されているキサンテン誘導体。
ローダミン: 染料として、生物学的イメージングで使用される別のキサンテン誘導体。
独自性
6,8-ジヒドロキシ-2,2,4,4-テトラメチル-7-(3-メチルブタノイル)-9-(2-メチルプロピル)-9H-キサンテン-1,3-ジオンは、特定の置換基と官能基により、明確な化学的および生物学的特性が与えられ、ユニークな化合物です。
特性
分子式 |
C26H34O6 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-(2-methylpropyl)-9H-xanthene-1,3-dione |
InChI |
InChI=1S/C26H34O6/c1-12(2)9-14-18-17(11-16(28)20(21(18)29)15(27)10-13(3)4)32-23-19(14)22(30)25(5,6)24(31)26(23,7)8/h11-14,28-29H,9-10H2,1-8H3 |
InChIキー |
TYDBFNAOFZIICW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-Cyclopentyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040341.png)
![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12040348.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040360.png)

![[3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridin-2-yl](3-bromophenyl)methanone](/img/structure/B12040388.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040396.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040403.png)
![2-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzo[d]thiazole](/img/structure/B12040405.png)
![8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12040406.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12040417.png)
![Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12040425.png)
![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B12040439.png)
